N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
Description
N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a benzamide derivative featuring a thiophen-2-yl-substituted pentyl chain with a hydroxyl group at the 5-position. This compound combines a benzamide core with a conformationally flexible alkyl-thiophene moiety, which may enhance its interaction with biological targets through hydrogen bonding (via the hydroxyl group) and hydrophobic/aromatic interactions (via the thiophene and benzamide rings).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-11-9-13(15-7-4-12-20-15)8-10-17-16(19)14-5-2-1-3-6-14/h1-7,12-13,18H,8-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNACGGMONTVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Pentyl Chain: The pentyl chain with a hydroxy group can be introduced through various alkylation reactions. This step may involve the use of reagents like alkyl halides and bases to form the desired hydroxyalkyl thiophene derivative.
Formation of Benzamide: The final step involves the coupling of the hydroxyalkyl thiophene derivative with benzoyl chloride or a similar benzoylating agent under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of primary or secondary amines from the benzamide group.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The hydroxyl group in N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide may enhance solubility and hydrogen-bonding interactions compared to non-hydroxylated analogs like 3d (methoxyethyl substituent) or 34 (formyl group) . Thiophene positioning (e.g., 2-yl vs. 3-yl in compounds 4a and 4b) significantly impacts target selectivity. For instance, thiophen-2-yl derivatives show stronger BRAFV600E inhibition than thiophen-3-yl analogs .
Synthetic Routes :
- The target compound’s synthesis likely involves amide coupling between benzoyl chloride and a 5-hydroxy-3-(thiophen-2-yl)pentylamine intermediate, similar to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (amide bond formation via acyl chloride) .
- In contrast, analogs like 3d and 3e are synthesized via rhodium-catalyzed C–H functionalization, emphasizing divergent strategies for introducing thiophene moieties .
Physicochemical Properties: The hydroxyl group in the target compound may reduce logP (increased hydrophilicity) compared to lipophilic analogs such as 4a (aminocyclopropylphenyl group) or 3e (cyclohexylmethyl chain) . Crystallographic data for N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide highlights conformational flexibility in the alkyl-thiophene chain, a feature that could influence the target compound’s binding mode .
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzamide moiety linked to a pentyl chain with a hydroxyl group and a thiophene ring. Its structural characteristics suggest potential interactions with various biological targets, which may lead to diverse therapeutic effects.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Benzamide |
| Functional Groups | Hydroxyl group, thiophene ring |
| Molecular Formula | C13H15NOS |
| Molecular Weight | 235.33 g/mol |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of the thiophene ring is particularly significant as it enhances the compound's lipophilicity and potential binding affinity to target sites.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, similar to other thiophene derivatives that have demonstrated anti-inflammatory properties.
- Receptor Modulation : It may interact with receptors related to pain and inflammation, potentially modulating their activity and providing therapeutic benefits.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies on related thiophene derivatives have shown promising results in reducing inflammation markers in vitro and in vivo models.
Anticancer Activity
This compound has been evaluated for its anticancer properties. A study demonstrated that related compounds significantly inhibited the growth of cancer cell lines, suggesting that this compound may also possess similar activity.
Case Study: Tumor Growth Inhibition
In a recent study involving xenograft models, compounds structurally similar to this compound showed significant reduction in tumor volume:
- Compound Tested : 8b (structurally related)
- Dosage : 45 mg/kg
- Tumor Volume Reduction : T/C = 60% after 16 days
This finding highlights the potential of this compound in cancer therapy.
In Vivo Studies
In vivo studies are crucial to understanding the efficacy of this compound. Initial findings suggest that it can modulate immune responses and enhance tissue regeneration, similar to other compounds targeting the 15-prostaglandin dehydrogenase (15-PGDH) pathway.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
